molecular formula C10H20N2O2 B058810 tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate CAS No. 1214727-57-7

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

Cat. No. B058810
CAS RN: 1214727-57-7
M. Wt: 200.28 g/mol
InChI Key: ACDLXPYQWYTZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate” is a chemical compound with the empirical formula C11H22N2O2 and a molecular weight of 214.30 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is CC(C)(OC(NCC1CC(C1)CN)=O)C . The InChI is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-9-4-8(5-9)6-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) . The InChI key is IJXVAVJJPSTQHE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Chemical Synthesis

“tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate” is a carbamate derivative. Carbamates are used in organic synthesis as protective groups for amines . They are also used in the production of other chemicals .

Precursor to Biologically Active Compounds

Carbamate derivatives have been used as precursors in the synthesis of biologically active natural products . For example, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized from commercially available 4-bromo-1H-indole and used as a potential precursor to natural products like Indiacen A and Indiacen B .

Development of New Insecticides

The capability of tert-butyl carbamate derivatives to undergo chemical modifications is evidenced in the synthesis of spirocyclopropanated analogues of insecticides. This demonstrates the versatility of these compounds in developing new chemical entities with potential applications in agriculture.

Drug Discovery

Carbamate derivatives are often used in drug discovery as they can be used to modify the chemical structure of drug candidates, potentially improving their pharmacological properties .

Research and Development

As a relatively specific compound, “tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate” can be used in research and development to explore its properties and potential applications .

Industrial Applications

Carbamates are used in a variety of industrial applications, including the production of plastics, pharmaceuticals, and pesticides .

properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDLXPYQWYTZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599998
Record name tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130369-10-7
Record name tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.